molecular formula C10H15ClN2O2 B1520794 N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride CAS No. 1240527-77-8

N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride

Cat. No. B1520794
M. Wt: 230.69 g/mol
InChI Key: RZDODLVYISWSGL-UHFFFAOYSA-N
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Description

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .


Synthesis Analysis

The synthesis of “N-(3-Aminopropyl)methacrylamide Hydrochloride” can be achieved by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . A series of polyampholytes was prepared by free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA) .


Molecular Structure Analysis

The molecular formula of “N-(3-Aminopropyl)methacrylamide Hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 .


Chemical Reactions Analysis

“N-(3-Aminopropyl)methacrylamide Hydrochloride” can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .


Physical And Chemical Properties Analysis

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a solid at 20°C. It should be stored at 0-10°C under inert gas. It is air sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

Molecular Refraction and Polarizability

Research involving similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has focused on physical chemistry aspects like molar refraction and polarizability. These studies provide insights into the interaction of molecules with light and their electronic properties, which are crucial for understanding drug behavior in different environments (Sawale et al., 2016).

Molecular Structure and Intermolecular Interactions

Another area of interest is the molecular structure and intermolecular interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide. Research in this field utilizes techniques like X-ray diffraction and DFT calculations to understand the geometry and electronic structure of molecules, which is essential for drug design and material science (Karabulut et al., 2014).

Reductive Chemistry in Drug Development

Studies on the reductive chemistry of compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlight the importance of understanding the chemical reactivity of potential therapeutic agents, especially in creating drugs that target hypoxic tumor cells through selective toxicity (Palmer et al., 1995).

Inhibition of Poly(ADP-ribose) Synthetase

The role of poly(ADP-ribose) synthetase in DNA repair has been explored through inhibitors like 3-aminobenzamide. Such research is crucial for understanding cellular responses to DNA damage and the development of therapeutic strategies for cancer and other diseases involving DNA repair mechanisms (Cleaver et al., 1985).

Biosensor Development

The creation of biosensors using compounds like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of biomolecules such as glutathione and piroxicam illustrates the application of these chemicals in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

Future Directions

“N-(3-Aminopropyl)methacrylamide Hydrochloride” shows promise in the field of drug delivery and diagnostics, and its use in the preparation of copolymers and cross-linked miscellas for gene delivery is being explored .

properties

IUPAC Name

N-(3-aminopropyl)-4-hydroxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8;/h2-5,13H,1,6-7,11H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDODLVYISWSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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